

GADGVGKSA Peptide: Application Notes and Protocols for Flow Cytometry Staining

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Compound of Interest

Compound Name: *Gadgvgksa*

Cat. No.: *B12393105*

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Introduction

The **GADGVGKSA** peptide is a 9-mer neoantigen derived from the mutant KRAS G12D protein, a key driver in many cancers.[1][2] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-C*08:02 on the surface of tumor cells. [2][3] As a tumor-specific antigen, the **GADGVGKSA** peptide is a critical target for cancer immunotherapy, enabling the identification and targeting of cancer cells by the immune system. Specifically, it is recognized by T-cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), triggering an anti-tumor immune response.[2]

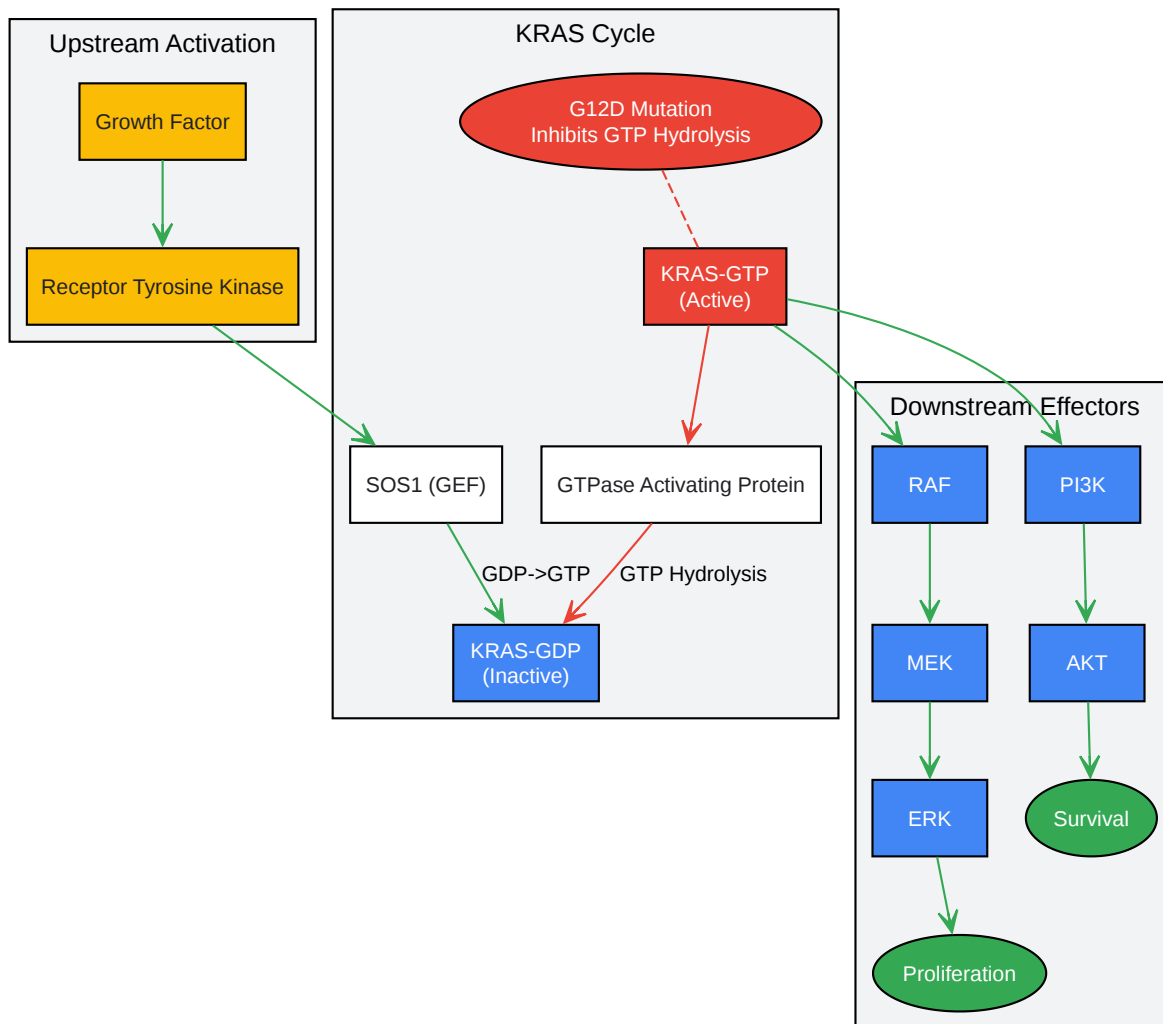
Flow cytometry is a powerful technique to identify and characterize T-cells that specifically recognize the **GADGVGKSA** peptide. This is typically achieved by using peptide-MHC (pMHC) tetramers, which are complexes of four pMHC molecules bound to a fluorescently labeled streptavidin core. These tetramers bind with high avidity to TCRs specific for the **GADGVGKSA**-HLA-C*08:02 complex, allowing for the detection and quantification of antigen-specific T-cells.

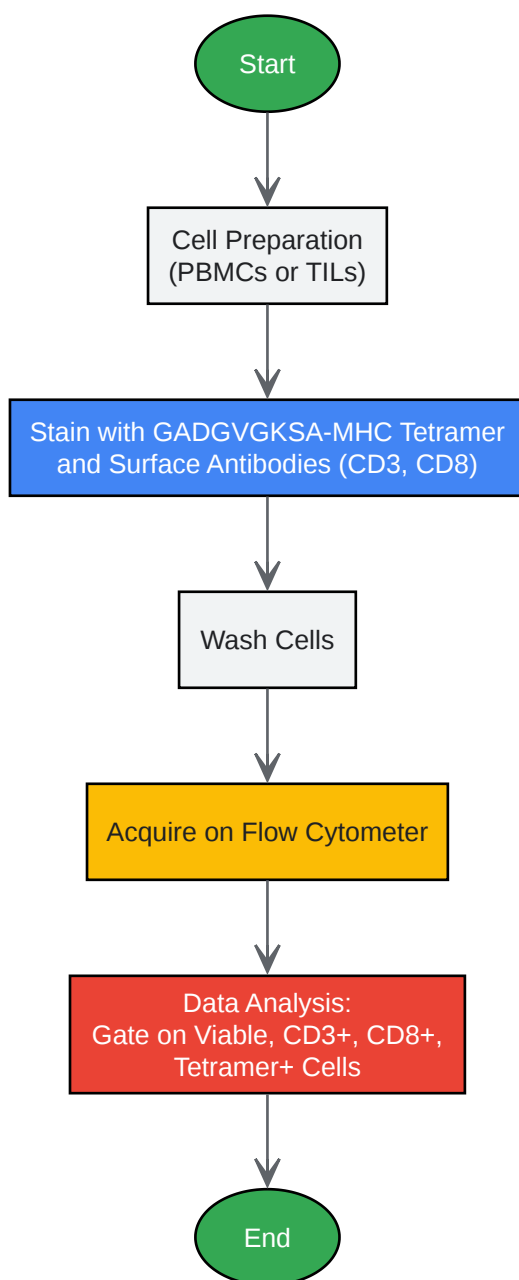
These application notes provide detailed protocols for the use of **GADGVGKSA** peptide in flow cytometry staining, primarily through the use of pMHC tetramers, to identify and analyze specific T-cell populations.

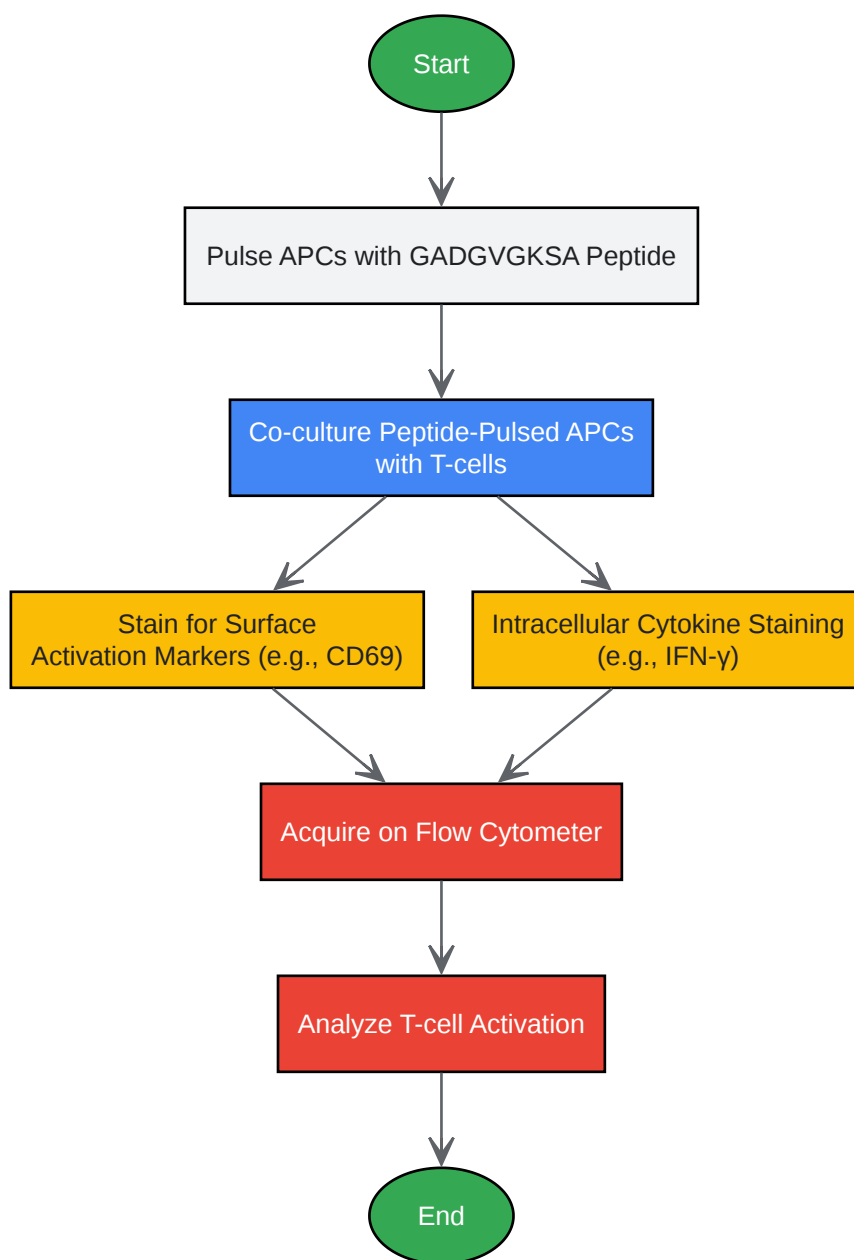
Signaling Pathways

The **GADGVGKSA** peptide originates from a mutation in the KRAS protein, a central node in cellular signaling. The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell proliferation and survival through downstream pathways like the RAF/MEK/ERK and PI3K/AKT pathways.

The recognition of the **GADGVGKSA** peptide presented by HLA-C*08:02 on a tumor cell by a specific TCR on a CD8+ T-cell initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic function against the tumor cell.







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